molecular formula C7H6N4S B1295954 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 25468-22-8

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1295954
CAS No.: 25468-22-8
M. Wt: 178.22 g/mol
InChI Key: XRSWPYZJJLNMNK-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both pyridine and thiadiazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Example Reaction:

    Starting Materials: 2-aminopyridine and thiosemicarbazide.

    Reaction Conditions: The reaction mixture is heated in the presence of an oxidizing agent (e.g., hydrogen peroxide) at elevated temperatures (around 80-100°C) for several hours.

    Product Formation: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiadiazole derivatives.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Studies have shown that derivatives of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine exhibit significant antiproliferative effects. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and demonstrated promising antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties
The antimicrobial potential of this compound has been highlighted in various studies. Derivatives containing the thiadiazole moiety have shown enhanced activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, indicating their potential as lead compounds for drug development .

Anti-inflammatory and Antioxidant Effects
Research indicates that this compound derivatives possess anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for conditions involving oxidative stress and chronic inflammation .

Agricultural Chemistry

Pesticidal Applications
In agricultural contexts, compounds similar to this compound have been investigated for their pesticidal properties. Their ability to inhibit specific enzymes or biological pathways in pests makes them suitable candidates for developing novel pesticides .

Structure and Synthesis

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Common methods include nucleophilic substitution reactions and electrophilic aromatic substitutions that allow for the functionalization of the thiadiazole ring .

Table: Summary of Biological Activities

Compound Biological Activity Target Organisms/Cell Lines Notable Findings
This compoundAnticancerA549, HCT-116, PC-3Significant antiproliferative activity
Derivatives with pyridine substitutionAntimicrobialS. aureus, E. coliMIC values comparable to standard drugs
Thiadiazole derivativesAnti-inflammatoryVarious modelsEffective in reducing inflammation markers

Case Study: Anticancer Evaluation

A study focused on synthesizing a series of thiadiazole derivatives showed that modifications to the substituents on the thiadiazole ring significantly affected their cytotoxicity against different cancer cell lines . The research utilized the MTT assay method to assess cell viability after exposure to these compounds.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group.

    3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.

Uniqueness

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of pyridine and thiadiazole moieties enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and reactivity. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminopyridine with various thioketones or dithiocarbamates. Common methods include:

  • Condensation Reactions : The compound can be synthesized through condensation with isocyanates.
  • Cyclization : The cyclization of hydrazinecarbothioamides can yield this thiadiazole derivative.
  • Reagents Used : Common reagents include sodium borohydride for reductions and m-chloroperbenzoic acid for oxidation reactions.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit various bacterial enzymes essential for cell wall synthesis and DNA replication. In vitro studies have demonstrated effective inhibition against pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value indicating significant efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, derivatives containing the thiadiazole core have been linked to the inhibition of lipoxygenase enzymes, which are implicated in tumor progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms behind the biological activities of this compound involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes critical in disease pathways.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through multiple pathways including caspase activation.
  • Binding Affinity : Molecular docking studies reveal that it binds effectively to specific biological targets, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of Trypanosoma cruzi with an IC50 value indicative of effective action against Chagas disease.
Cytotoxicity Assay Evaluated against MCF-7 and HepG2 cell lines; showed promising results with IC50 values lower than standard chemotherapeutics like doxorubicin .
Anti-inflammatory Research Inhibition of lipoxygenase enzymes was noted, suggesting potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of pyridine-2-carboxylic acid derivatives with thiosemicarbazide. A reflux reaction in POCl₃ at 90°C for 3 hours under inert conditions is commonly employed, followed by pH adjustment (8–9) with ammonia to precipitate the product . Purification via recrystallization from ethanol or acetone yields crystals suitable for structural analysis .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, particularly signals for pyridine (δ 7.5–8.5 ppm) and thiadiazole (δ 8.0–8.3 ppm) protons .
  • FTIR : Identify N–H stretching (~3300 cm⁻¹) and C=S/C=N vibrations (1250–1600 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between pyridine and thiadiazole rings (e.g., 18.2° vs. 30.3° in polymorphic forms) and hydrogen-bonding networks .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI to enhance coupling efficiency in cross-coupling steps .
  • Solvent optimization : Compare DMF (90°C, 1 hour) vs. DME/H₂O (10:1, 150°C, 1 hour) for reaction completion .
  • Reagent stoichiometry : Adjust thiosemicarbazide ratios (e.g., 1:2.5 molar ratio of acid to thiosemicarbazide) to minimize byproducts .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

  • Methodological Answer :

  • Variable-temperature XRD : Analyze thermal stability of polymorphs (A and B) by collecting data at 100–300 K .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) to explain lattice energy differences .
  • DFT calculations : Compare experimental vs. computed dihedral angles to identify dominant conformational drivers .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the pyridine or thiadiazole positions to modulate bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., E. coli DNA gyrase or human topoisomerase II). Validate with mutagenesis studies .

Q. How to address discrepancies between computational predictions and experimental bioassay results?

  • Methodological Answer :

  • Solvent accessibility modeling : Apply tools like PDBsum to assess ligand-binding pockets obscured in crystal structures .
  • Metadynamics simulations : Explore free-energy landscapes to identify non-covalent interactions (e.g., π-π stacking) not captured in static docking .
  • Dose-response refinement : Re-evaluate IC₅₀ values under varied conditions (e.g., hypoxia vs. normoxia) to account for microenvironment effects .

Properties

IUPAC Name

5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSWPYZJJLNMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180153
Record name Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-22-8
Record name Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
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5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
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5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
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5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine

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